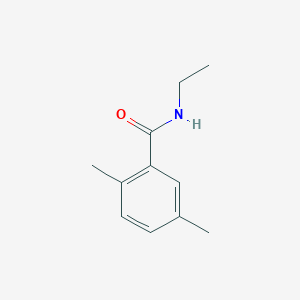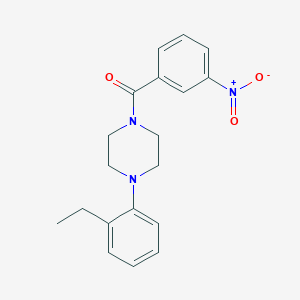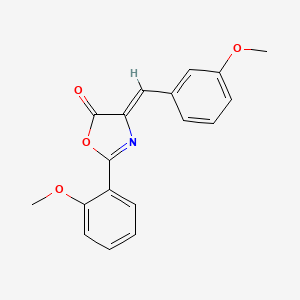![molecular formula C16H11F3N4O B5848426 4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide](/img/structure/B5848426.png)
4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound targets the epidermal growth factor receptor (EGFR) and has shown promise in inhibiting tumor growth in preclinical studies.
Mécanisme D'action
4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide acts as a competitive inhibitor of the EGFR tyrosine kinase domain. This inhibition prevents the autophosphorylation of the receptor and subsequent downstream signaling pathways that promote cell proliferation and survival. By inhibiting EGFR, this compound can induce apoptosis and inhibit tumor growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit EGFR signaling pathways. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide in lab experiments is its specificity for EGFR. This compound has been extensively studied and has a well-established mechanism of action, making it a reliable tool for investigating the role of EGFR in cancer. However, one limitation of this compound is its relatively low potency compared to other EGFR inhibitors. This may limit its use in certain experimental settings where high potency is required.
Orientations Futures
There are several future directions for the study of 4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide. One area of interest is the development of more potent EGFR inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of EGFR in other diseases, such as Alzheimer's disease and diabetes. Additionally, the use of this compound in combination with other cancer therapies is an area of active research, as this compound has shown promise in enhancing the efficacy of other cancer treatments.
Conclusion
This compound is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound targets the EGFR and has shown promise in inhibiting tumor growth in preclinical studies. The synthesis of this compound is a well-established process, and its mechanism of action has been extensively studied. This compound has been widely used in scientific research as a tool to investigate the role of EGFR in cancer, and its future directions include the development of more potent EGFR inhibitors and investigation of its role in other diseases.
Méthodes De Synthèse
The synthesis of 4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide involves several steps, including the reaction of 2-amino-4-trifluoromethylquinazoline with 4-chlorobenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with an amine to form the final product, this compound. The synthesis of this compound is a well-established process and has been extensively studied in the literature.
Applications De Recherche Scientifique
4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide has been widely used in scientific research as a tool to investigate the role of EGFR in cancer. In preclinical studies, this compound has been shown to inhibit tumor growth in a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been used to investigate the downstream signaling pathways of EGFR and their role in cancer progression.
Propriétés
IUPAC Name |
4-[[2-(trifluoromethyl)quinazolin-4-yl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O/c17-16(18,19)15-22-12-4-2-1-3-11(12)14(23-15)21-10-7-5-9(6-8-10)13(20)24/h1-8H,(H2,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGYTUQURIZTRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(2-chloro-5-methylphenoxy)ethyl]piperidine](/img/structure/B5848349.png)


![2-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5848369.png)
![isopropyl 5-{[5-(methoxycarbonyl)-2-methyl-3-furyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5848378.png)
![5-cyclohexyl-4-[(4-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5848386.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5848395.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5848402.png)



![methyl 3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5848442.png)


